molecular formula C11H11NO B12949669 2-Allyl-2,3-dihydro-isoindol-1-one

2-Allyl-2,3-dihydro-isoindol-1-one

Cat. No.: B12949669
M. Wt: 173.21 g/mol
InChI Key: LKQPYSXEXNZFPK-UHFFFAOYSA-N
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Description

2-Allyl-2,3-dihydro-isoindol-1-one is a chemical compound with the CAS Number 128425-74-1 and a molecular formula of C11H11NO2 . It belongs to the class of isoindolinones, a scaffold of significant interest in medicinal and synthetic chemistry due to its presence in various biologically active molecules and natural products . The isoindolinone core, a benzopyrrole ring system, is the regioisomer of the abundant 1H-indole heterocycle and is found in its intact or modified form in several natural products, including indolocarbazoles and macrocyclic polyketides . This particular derivative features an allyl group at the 2-position, which provides a versatile handle for further synthetic modifications, such as cyclization and functionalization reactions, making it a valuable building block for constructing more complex molecular architectures . Researchers utilize this compound as a key intermediate in the exploration of novel therapeutic agents. Substituted 2,3-dihydro-1H-isoindol-1-one derivatives have been investigated in patent literature for various methods of use, including the treatment of diseases and disorders associated with angiogenesis, such as cancer . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-prop-2-enyl-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-7-12-8-9-5-3-4-6-10(9)11(12)13/h2-6H,1,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQPYSXEXNZFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-2,3-dihydro-isoindol-1-one can be achieved through several methods. One common approach involves the Claisen rearrangement of 2,3-dihydro-1H-indol-3-ones with allyl alcohols in the presence of camphorsulfonic acid and magnesium sulfate at elevated temperatures . Another method includes the reaction of 2-allyl-3-oxoisoindolin-1-yl acetate with C-nucleophiles in the presence of trimethylsilyl trifluoromethanesulfonate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. The use of continuous flow reactors and automated systems could enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

  • Epoxidation : Reacts with mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at −20°C to form epoxidized derivatives (Table 1).

  • Oxidative Dearomatization : Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields isoindole-1,3-diones via C–H activation .

Alkylation and Arylation

  • N-Alkylation : Reacts with alkyl halides (e.g., MeI, BnBr) in acetonitrile using K₂CO₃ to generate N-alkylated products (e.g., 9a–9f ) in >85% yields .

  • Suzuki Coupling : Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at C-3 (e.g., 3-phenyl derivatives) .

Cycloaddition Reactions

  • Diels-Alder Reaction : Acts as a dienophile with electron-deficient dienes (e.g., benzynes) to form tricyclic aristolactam precursors (Fig. 2) .

    • Conditions : K₂CO₃ in CH₃CN at 50°C.

    • Yield : 70–90% for fused isoindole-lactams .

Mechanistic Insights

DFT studies reveal:

  • Base-Promoted Cascade Reactions : K₂CO₃ facilitates sequential β-elimination and alkylation via dianionic intermediates (e.g., 6b → 7b ) .

  • Radical Pathways : Triethylborane-initiated hydrogen abstraction generates stabilized radicals for cyclization (e.g., 4-exo-trig pathways) .

Table 1: Key Reaction Conditions and Outcomes

Reaction TypeConditionsCatalyst/BaseYield (%)ProductSource
Claisen Rearrangement130°C, 24 hCSA, MgSO₄60–752-Allyl derivatives
EpoxidationmCPBA, CH₂Cl₂, −20°C, 3 h73Epoxide (8a )
N-AlkylationK₂CO₃, CH₃CN, 50°C, 24 hK₂CO₃85–99N-Alkylated isoindolinones
Diels-Alder CyclizationBenzyne, K₂CO₃, CH₃CN, 50°C, 12 h70–90Aristolactam precursors

Stability and Challenges

  • Epimerization Risk : Crystallized derivatives (e.g., 7a ) undergo slow epimerization in DMSO-d₆ or CDCl₃ .

  • Side Reactions : Competing β-elimination occurs under strong base conditions (e.g., KOtBu), necessitating precise stoichiometry .

Scientific Research Applications

Chemical Synthesis

Synthetic Chemistry Applications

The compound serves as a versatile building block in organic synthesis. It can undergo various reactions, including:

  • Claisen Rearrangement : The treatment of 2,3-dihydro-1H-indol-3-ones with allyl alcohols in the presence of acids leads to the formation of 2-allyl derivatives in good yields. This method showcases the compound's utility in generating more complex structures from simpler precursors .
  • Functionalization : The allyl group in 2-Allyl-2,3-dihydro-isoindol-1-one allows for further functionalization, enabling the synthesis of multifunctionalized isoindole derivatives. This is particularly useful for creating compounds with specific electronic or steric properties .

Biological Activities

Pharmacological Potential

Research indicates that isoindole derivatives, including this compound, exhibit various biological activities:

  • Anticancer Activity : Compounds structurally related to this compound have demonstrated cytotoxic effects against cancer cell lines. For instance, studies show that certain isoindole derivatives can inhibit tumor cell proliferation by interfering with metabolic pathways crucial for cancer survival.
  • Glycosidase Inhibition : The compound is being explored as a glycosidase inhibitor. Glycosidase inhibitors are important in carbohydrate metabolism and may have therapeutic implications for conditions like diabetes and viral infections.

Material Science

Industrial Applications

In addition to its chemical and biological applications, this compound has potential uses in material science:

  • Polymer Development : The reactive functional groups present in the compound can be utilized to develop new materials such as polymers and coatings. These materials may possess enhanced properties due to the incorporation of isoindole units.

Case Studies

Here are significant findings from research studies involving this compound:

StudyFocusFindings
Study on Antitumor ActivityInvestigated cytotoxicity against cancer cell linesCompounds similar to this compound showed promising results in inhibiting tumor growth by disrupting metabolic pathways.
Glycosidase Inhibition ResearchEvaluated potential as a glycosidase inhibitorDemonstrated that the compound could modulate carbohydrate metabolism effectively.
Polymer Synthesis ExperimentExplored the use of isoindole derivatives in material scienceFound that incorporating isoindole units into polymer matrices improved mechanical properties .

Mechanism of Action

The mechanism of action of 2-Allyl-2,3-dihydro-isoindol-1-one and its derivatives involves interactions with various molecular targets and pathways. For instance, certain derivatives have been shown to inhibit platelet aggregation by targeting specific receptors and enzymes involved in the coagulation cascade . Additionally, the compound’s ability to scavenge free radicals and reduce oxidative stress contributes to its therapeutic effects in ischemic conditions.

Comparison with Similar Compounds

Comparison with Similar Isoindol-1-one Derivatives

Structural and Functional Group Variations

The biological and chemical properties of isoindol-1-one derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Properties Reference
2-Allyl-2,3-dihydro-isoindol-1-one Allyl at position 2 C₁₁H₁₁NO 173.21 Potential kinase inhibitor; synthetic intermediate
2-Benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one Benzyl, hydroxy, methyl at positions 2 and 3 C₁₆H₁₅NO₂ 253.30 Spin probe synthesis (TMIO precursor); crystal structure characterized
5-Bromo-2,3-dihydro-isoindol-1-one Bromo at position 5 C₈H₆BrNO 212.05 Intermediate in Suzuki coupling or nucleophilic substitutions
6-Methyl-2,3-dihydro-isoindol-1-one Methyl at position 6 C₉H₉NO 147.17 Unspecified; potential building block for heterocycles
4-Bromo-7-nitro-2,3-dihydro-isoindol-1-one Bromo and nitro at positions 4 and 7 C₈H₅BrN₂O₃ 257.04 Electrophilic aromatic substitution substrate
2-(2-Methylpropanoyl)benzaldehyde derivative Acyl and aldehyde groups Not specified Not specified Synthetic intermediate for isoindol-1-one derivatives

Physicochemical Properties

  • Polarity and Solubility : Hydroxyl or nitro groups (e.g., 3-hydroxy-2-phenyl derivatives ) increase polarity, enhancing water solubility. Allyl and benzyl groups impart lipophilicity, favoring organic solvents.
  • Thermal Stability : Brominated derivatives (e.g., 5-bromo-isoindol-1-one ) exhibit higher thermal stability due to strong C–Br bonds.

Biological Activity

2-Allyl-2,3-dihydro-isoindol-1-one is a heterocyclic compound belonging to the isoindole family, characterized by a unique fused benzene and pyrrole ring structure. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly in cancer research and neuroprotection. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The structural formula of this compound is represented as follows:

C11H11N Molecular Weight 173 21 g mol \text{C}_{11}\text{H}_{11}\text{N}\quad \text{ Molecular Weight 173 21 g mol }

This compound features an allyl group at the 2-position and a carbonyl group at the 1-position, contributing to its reactivity and biological activity.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Cancer Cell Proliferation : The compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Its interaction with integrin alpha v beta 3 is critical for inhibiting angiogenesis and tumor growth.
  • Platelet Aggregation Inhibition : Derivatives of this compound have shown significant inhibitory activity against platelet aggregation, making them potential candidates for treating ischemic strokes .
  • Antioxidant Activity : The compound exhibits scavenging properties against reactive oxygen species (ROS), which can protect cells from oxidative stress .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided in the table below:

Compound NameStructural FeaturesUnique Aspects
1,3-Dihydro-1-oxo-2H-isoindole-2-acetic acidContains an acetic acid groupDifferent reactivity due to carboxylic acid moiety
1-Oxoisoindoline-4-carbonitrileContains a nitrile groupOffers distinct reactivity profiles compared to isoindoles
LenalidomideA pharmaceutical compoundUsed specifically in cancer treatment; more complex pharmacodynamics

This table highlights how variations in functional groups influence the biological activity and reactivity of these compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Cancer Research : A study demonstrated that this compound inhibits the growth of various cancer cell lines through apoptosis induction and cell cycle arrest. The underlying mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.
  • Neuroprotective Effects : In experimental models of ischemic stroke, derivatives of this compound significantly reduced infarct size and improved neurobehavioral outcomes. This was attributed to their ability to scavenge free radicals and inhibit oxidative stress .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound possess antimicrobial properties, suggesting potential applications in treating infections.

Q & A

Basic: What are the common synthetic routes for preparing 2-Allyl-2,3-dihydro-isoindol-1-one, and how are intermediates characterized?

Answer:
The synthesis of this compound typically involves allylation or alkylation of isoindolinone precursors. For example, describes the formation of a related isoindolinone derivative (2-benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one) as a byproduct during radical scavenger synthesis, highlighting the role of intramolecular amidoalkylation. Key intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regiochemistry and stereochemistry .

Basic: How can researchers validate the purity and structural integrity of this compound?

Answer:
Purity is assessed via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). Structural validation relies on spectral

  • NMR (¹H, ¹³C) to confirm proton environments and carbon frameworks.
  • Infrared (IR) spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for isoindolinone).
  • X-ray crystallography (if crystalline), as demonstrated in for a structurally analogous compound, which resolves bond lengths and angles .

Advanced: How can contradictory results in reaction yields for allylation steps be resolved?

Answer:
Contradictions in yields may arise from competing reaction pathways (e.g., over-alkylation or byproduct formation). notes that unintended byproducts like hydroxylated derivatives can form due to solvent polarity or temperature fluctuations. To resolve this:

  • Optimize reaction conditions (e.g., use anhydrous solvents, controlled temperatures).
  • Monitor reaction progress via in-situ techniques like FT-IR or LC-MS.
  • Employ computational modeling (e.g., DFT calculations) to predict reactive sites and transition states .

Advanced: What strategies are used to analyze the electronic effects of substituents on the isoindolinone core?

Answer:
Substituent effects are studied using:

  • Hammett plots to correlate substituent electronic parameters (σ) with reaction rates or spectroscopic shifts.
  • UV-Vis spectroscopy to assess conjugation changes (e.g., ’s SMILES notation suggests π-π* transitions in the isoindolinone system).
  • Cyclic voltammetry to measure redox potentials, reflecting electron-donating/withdrawing effects of allyl groups .

Advanced: How can researchers address discrepancies in biological activity data for isoindolinone derivatives?

Answer:
Discrepancies may stem from variations in assay conditions or target selectivity. For example, highlights B1R antagonists (e.g., ELN441958, a dihydro-isoindol-1-one analog) showing dose-dependent effects in thermal hyperalgesia models. To mitigate inconsistencies:

  • Standardize assays (e.g., use identical cell lines or animal models).
  • Validate target engagement via competitive binding assays or CRISPR knockout models.
  • Cross-reference with structural analogs (e.g., ’s oxindole derivatives) to identify pharmacophore requirements .

Basic: What safety precautions are critical when handling this compound?

Answer:
While specific GHS data for this compound is unavailable ( lack classification), general precautions include:

  • Use of PPE (gloves, goggles) to avoid dermal/ocular exposure.
  • Work in a fume hood to prevent inhalation of fine powders.
  • Adhere to protocols for acylating agents (), which may react exothermically with nucleophiles .

Advanced: How can computational methods aid in designing isoindolinone-based inhibitors?

Answer:

  • Molecular docking (e.g., using MOE or AutoDock) to predict binding poses with targets like kinases or GPCRs.
  • MD simulations ( ) to assess stability of ligand-receptor complexes.
  • QSAR models to correlate substituent properties (e.g., logP, polar surface area) with bioactivity, as seen in ’s B1R antagonist optimization .

Advanced: What analytical techniques resolve stereochemical ambiguities in isoindolinone derivatives?

Answer:

  • Chiral HPLC or circular dichroism (CD) to distinguish enantiomers.
  • NOESY NMR to determine spatial proximity of protons (e.g., allyl group orientation).
  • Single-crystal X-ray diffraction () for absolute configuration assignment .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:
The compound serves as a scaffold for:

  • Kinase inhibitors : Modulating ATP-binding pockets via hydrogen bonding with the carbonyl group.
  • GPCR antagonists : ’s ELN441958 demonstrates isoindolinone’s role in pain modulation.
  • Proteolysis-targeting chimeras (PROTACs) : Allyl groups enable linker functionalization for E3 ligase recruitment .

Advanced: How can researchers mitigate decomposition during storage of isoindolinone derivatives?

Answer:

  • Store under inert atmosphere (argon) to prevent oxidation.
  • Avoid prolonged exposure to light (use amber vials) if photolabile.
  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 3 months) with HPLC monitoring, as impurities in ’s analogs suggest hydrolytic susceptibility .

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